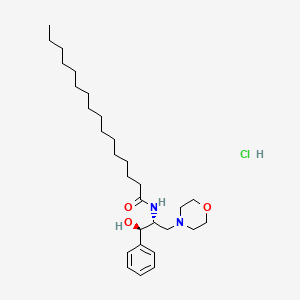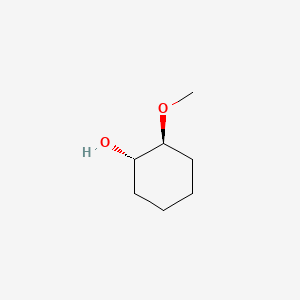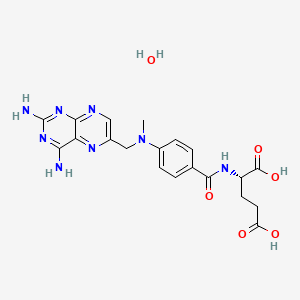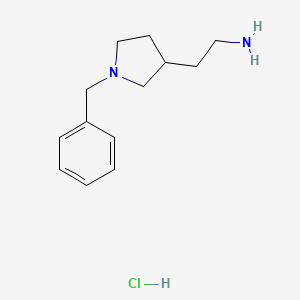![molecular formula C15H17Br2FO2S2 B1148540 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1237479-39-8](/img/structure/B1148540.png)
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 4,6-Dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (CAS number 1237479-38-7) is a chemical compound used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .
Synthesis Analysis
This compound has been used in the synthesis of a new 2D-conjugated copolymer (PBDTSe-S-TT) based on alkylthio-selenophene substituted benzodithiophene (BDTSe-S) and 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (TT) for application as a donor material in polymer solar cells (PSCs) .Molecular Structure Analysis
The molecular formula of this compound is C15H17Br2FO2S2. It has a molecular weight of 472.23 g/mol . The structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
This compound is used in the synthesis of low band gap polymer semiconductors . It is used as a building block in the synthesis of polymers like PTB-7 and PCE10 .Physical And Chemical Properties Analysis
This compound is an off-white to pale orange solid powder or crystals. It has a melting point of 37 °C - 41 °C .Applications De Recherche Scientifique
Synthesis of Low Band Polymers
This compound can be used in the synthesis of diketopyrrolopyrrole (DPP) based low band polymers . These polymers are particularly useful in the fabrication of organic field-effect transistors (OFETs), which are key components in flexible electronic devices.
Fabrication of Organic Field-Effect Transistors (OFETs)
The compound is a crucial ingredient in the production of OFETs . OFETs are used in a variety of applications, including flexible displays, electronic paper, and other wearable electronic devices.
Production of Organic Light Emitting Diodes (OLEDs)
The compound is also used in the synthesis of materials for OLEDs . OLEDs are used in a wide range of applications, from television screens to mobile devices and lighting systems.
Development of Polymer Light Emitting Diodes (PLEDs)
In addition to OLEDs, the compound is also used in the production of PLEDs . PLEDs offer advantages such as lower cost and easier manufacturing processes compared to traditional LEDs.
Fabrication of Organic Photovoltaics (OPVs)
The compound is used in the synthesis of materials for OPVs . OPVs are a type of solar cell that uses organic materials to convert light into electricity. They are lightweight, flexible, and can be produced at low cost.
Synthesis of Narrow Band-Gap Polymers
The compound can be used in the synthesis of narrow band-gap polymers like PBDTT-OS-TT-EF (1.52 eV) and PBDTT-OS-TT-CF (1.56 eV) for polymeric solar cells . These polymers are designed to absorb a broader spectrum of light, thereby increasing the efficiency of solar cells.
Mécanisme D'action
Target of Action
The primary target of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (TTF) is the synthesis of diketopyrrolopyrrole (DPP) based low band polymers . These polymers are used in the fabrication of organic field-effect transistors (OFETs), which are key components in organic electronics.
Mode of Action
TTF interacts with its targets by serving as a monomer in the polymerization process to form DPP-based low band polymers . The resulting polymers have unique electronic properties that make them suitable for use in OFETs.
Biochemical Pathways
The biochemical pathway primarily affected by TTF is the polymerization process of DPP-based low band polymers . The downstream effects include the creation of polymers with specific electronic properties that are beneficial for the operation of OFETs.
Result of Action
The molecular effect of TTF’s action is the formation of DPP-based low band polymers . On a cellular level, or more accurately on a device level, these polymers contribute to the efficient operation of OFETs, leading to improved performance of organic electronic devices.
Propriétés
IUPAC Name |
2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJTOAKIMQIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729406 |
Source


|
| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
CAS RN |
1237479-39-8 |
Source


|
| Record name | 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes the FTT derivative a desirable component in donor materials for OPVs?
A1: The FTT derivative possesses several properties beneficial for OPV applications. Firstly, when incorporated into conjugated polymers, it contributes to a low bandgap, as seen in the polymer PTTBDT-FTT which exhibits a bandgap of 1.55 eV . This low bandgap allows for broader absorption of sunlight, enhancing the cell's ability to capture light energy. Secondly, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are well-suited for efficient charge transfer processes within the OPV device .
Q2: How does the structure of the FTT derivative impact the performance of the OPV device?
A2: The FTT derivative contributes to the planar structure of the conjugated polymer, which promotes strong π–π stacking between polymer chains . This enhanced stacking facilitates charge transport within the active layer of the OPV, leading to improved device performance. Furthermore, studies have shown that incorporating the FTT derivative alongside other specific building blocks, like alkylthio-selenophene substituted benzodithiophene, can further enhance the open-circuit voltage (Voc) and power conversion efficiency (PCE) of the resulting OPVs .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


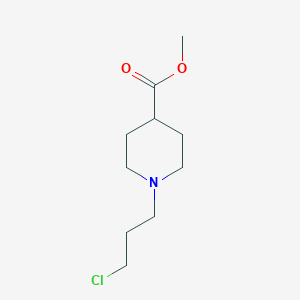
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
